The core structure of 1H-Pyrazolo[4,3-C]pyridin-4-amine derivatives consists of a fused pyrazole and pyridine ring, with an amino group at the 4-position. Substitutions at various positions on this core structure can significantly influence the molecule's conformation, electronic properties, and, consequently, its biological activity. Crystallographic studies have provided insights into the three-dimensional structures of several derivatives, revealing details about bond lengths, bond angles, and intermolecular interactions. [ [, , ] ]
Enzyme Inhibition: Several derivatives have demonstrated inhibitory activity against specific enzymes. For instance, some pyrazolo[4,3-c]quinoline derivatives have been identified as potent and selective inhibitors of bacterial β-glucuronidase, an enzyme implicated in chemotherapy-induced intestinal toxicity. [ [] ]
Receptor Modulation: Certain derivatives exhibit modulatory effects on specific receptors. Notably, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), a target of interest in Parkinson's disease research. [ [] ]
Antibacterial Agents: Derivatives like 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains. [ [] ]
Anticancer Agents: Several derivatives exhibit antiproliferative activity against different cancer cell lines. For example, 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have demonstrated promising activity, with some compounds inducing apoptosis and inhibiting tumor cell proliferation. [ [] ]
Anti-inflammatory Agents: Certain pyrazolo[4,3-c]quinoline derivatives have shown significant anti-inflammatory effects in vitro and in vivo. These compounds act by inhibiting the production of nitric oxide (NO), a key mediator of inflammation, and by suppressing the expression of pro-inflammatory enzymes like iNOS and COX-2. [ [] ]
Neurological Disorders: The development of VU0418506 as a potent and selective mGlu4 PAM highlights the potential of this class of compounds for treating neurological disorders like Parkinson's disease. [ [] ]
Drug Delivery: Graphene oxide (GO) nanosheets have been investigated as potential carriers for the delivery of a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, S29, a therapeutic agent targeting neuroblastoma. The S29/GO complex exhibited enhanced anti-tumor effects compared to either component alone. [ [] ]
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 147075-91-0
CAS No.: 186825-39-8